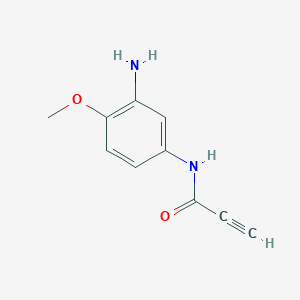

N-(3-amino-4-methoxyphenyl)prop-2-ynamide

Description

N-(3-Amino-4-methoxyphenyl)prop-2-ynamide is a specialized amide derivative featuring a propiolamide (prop-2-ynamide) backbone linked to a 3-amino-4-methoxyphenyl group. Its molecular structure combines an electron-donating methoxy group and an amino group on the aromatic ring, which influence its electronic properties and reactivity. This compound is primarily utilized in pharmaceutical and materials research, particularly as a precursor for synthesizing biologically active molecules or polymers .

Properties

IUPAC Name |

N-(3-amino-4-methoxyphenyl)prop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h1,4-6H,11H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXMLKMDBOQGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-amino-4-methoxyphenyl)prop-2-ynamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its significance in medicinal chemistry.

N-(3-amino-4-methoxyphenyl)prop-2-ynamide can be synthesized through various methods involving ynamide intermediates. The general synthetic route includes the coupling of an amine with a terminal ynamide, often utilizing catalytic systems to enhance yields and selectivity. For instance, research has shown that ynamide coupling reagents can facilitate the formation of complex structures with minimal side reactions, making them valuable in peptide synthesis and other applications .

Biological Activities

The biological activities of N-(3-amino-4-methoxyphenyl)prop-2-ynamide and related compounds have been studied extensively. Here are some key findings:

- Antitumor Activity : Ynamides, including derivatives like N-(3-amino-4-methoxyphenyl)prop-2-ynamide, have shown promising antitumor effects. A study indicated that certain substituted isocoumarins derived from ynamides exhibited significant cytotoxicity against various cancer cell lines .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that derivatives of ynamides possess effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents .

- Anti-inflammatory Effects : Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. These effects are often linked to the modulation of inflammatory pathways, suggesting a broader therapeutic application for N-(3-amino-4-methoxyphenyl)prop-2-ynamide in inflammatory diseases .

Case Studies

Several case studies illustrate the biological relevance of N-(3-amino-4-methoxyphenyl)prop-2-ynamide:

- Study on Anticancer Activity : In a comparative study, various derivatives of ynamides were tested against human cancer cell lines. Results showed that N-(3-amino-4-methoxyphenyl)prop-2-ynamide exhibited IC50 values lower than many traditional chemotherapeutics, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : A series of experiments tested the efficacy of this compound against resistant bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, reinforcing its potential role in treating infections caused by resistant pathogens .

Mechanistic Insights

The mechanisms underlying the biological activities of N-(3-amino-4-methoxyphenyl)prop-2-ynamide involve interactions at the molecular level:

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival pathways .

- Cellular Uptake Mechanisms : Investigations into how this compound enters cells have revealed that it utilizes specific transport mechanisms, which may enhance its efficacy as a drug candidate .

Scientific Research Applications

Synthesis Techniques

The synthesis of N-(3-amino-4-methoxyphenyl)prop-2-ynamide can be achieved through various methods, including:

- Palladium-catalyzed reactions : These allow for the formation of complex structures through cross-coupling reactions.

- Gold-catalyzed transformations : Utilizing gold catalysts has been shown to enhance the reactivity of ynamides in annulation reactions, leading to the formation of diverse heterocycles .

Biological Applications

The biological activities associated with N-(3-amino-4-methoxyphenyl)prop-2-ynamide are noteworthy, particularly its potential as a pharmacological agent.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-amino-4-methoxyphenyl)prop-2-ynamide exhibit significant anticancer properties. The structural characteristics of this compound facilitate interactions with biological targets involved in cancer progression .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Synthetic Methodologies Utilizing N-(3-amino-4-methoxyphenyl)prop-2-ynamide

N-(3-amino-4-methoxyphenyl)prop-2-ynamide serves as a crucial intermediate in several synthetic pathways:

Formation of Heterocycles

The compound is utilized in synthesizing nitrogen-containing heterocycles through:

- Annulation reactions : These reactions allow for the construction of complex cyclic structures that are prevalent in many bioactive molecules .

Reactivity in Catalysis

In catalytic processes, N-(3-amino-4-methoxyphenyl)prop-2-ynamide can participate in:

- Nitrenoid-based annulations : This approach has been effective in generating diverse heterocyclic compounds with potential biological activity .

Case Study 1: Anticancer Activity Evaluation

A study investigating the anticancer efficacy of N-(3-amino-4-methoxyphenyl)prop-2-ynamide derivatives showed promising results against various cancer cell lines. The mechanism was linked to the inhibition of specific cellular pathways involved in tumor growth and proliferation.

Case Study 2: Antimicrobial Testing

Another research focused on testing the antimicrobial properties of this compound revealed its effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 5g ) increase melting points due to enhanced intermolecular interactions, while methoxy groups (e.g., 5k ) lower melting points .

- Synthetic Efficiency : Yields vary significantly (45–80%), influenced by steric and electronic factors. For example, bulky nitro substituents (5g ) reduce yields to 45%, whereas simpler methoxy derivatives (5k ) achieve 65% .

Spectral and Crystallographic Comparisons

Table 2: Spectral and Crystallographic Data of Amide Derivatives

Key Observations :

- Hydrogen Bonding : Fluorene derivatives (5g ) exhibit N–H···O bonds stabilizing crystal lattices, while simpler amides (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) rely on C–H···O interactions .

- Spectral Trends : Prop-2-ynamides show distinct IR peaks at ~2100 cm⁻¹ (C≡C stretch) and ~3280 cm⁻¹ (N–H stretch), differentiating them from saturated amides .

Key Observations :

- Functional Group Impact : Acrylamide derivatives (with C=C bonds) exhibit antiproliferative effects, suggesting that replacing the ynamide’s C≡C with C=C could enhance bioactivity .

Preparation Methods

Heck Cross-Coupling (GP3):

Halogenated isocoumarin + Styrene derivative → Substituted derivatives

Sonogashira Cross-Coupling (GP4):

Halogenated isocoumarin + Terminal alkyne → Alkynyl derivatives

- Catalysts: Pd(OAc)2, CuI

- Solvent: DMF

- Temperatures: 55–80°C

- Duration: 16–20 hours

| Compound | Yield | Notes |

|---|---|---|

| 8,9 | Variable | Purified via chromatography |

Summary of Key Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Ynamide synthesis | Amine + Bromoalkyne | 80°C, 48 h | Variable | Copper catalysis |

| Halogenation | NIS or PhSeCl | Room temp, 1 min | 52–75% | Electrophilic halogenation |

| One-pot halogenation | Bromoalkyne + Ynamide + NIS/NBS | 80°C, 24–48 h | 52–75% | Streamlined process |

| Cross-coupling | Halogenated isocoumarin + Styrene/Alkyne | 55–80°C, 16–20 h | Variable | Functionalization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-amino-4-methoxyphenyl)prop-2-ynamide, and how can researchers optimize yield and purity?

- Methodology :

- Step 1 : Start with substituted nitrobenzene derivatives (e.g., 3-nitro-4-methoxybenzene) as precursors. Perform nucleophilic substitution under alkaline conditions to introduce functional groups .

- Step 2 : Reduce the nitro group to an amine using iron powder in acidic media (e.g., HCl), ensuring rigorous control of reaction time and temperature to avoid over-reduction .

- Step 3 : React the amine intermediate with propiolic acid derivatives (e.g., propiolic acid chloride) in the presence of a coupling agent (e.g., HATU) under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize purity using -NMR and LC-MS.

Q. How can researchers validate the structural integrity of N-(3-amino-4-methoxyphenyl)prop-2-ynamide?

- Methodology :

- Spectroscopy : Use -NMR to confirm aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and alkyne protons (δ ~2.5–3.0 ppm). IR spectroscopy verifies amide C=O stretches (~1650–1700 cm) and alkyne C≡C stretches (~2100 cm) .

- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELX programs for structure refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters .

Q. What are the critical storage conditions to ensure the stability of N-(3-amino-4-methoxyphenyl)prop-2-ynamide?

- Methodology :

- Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and photodegradation.

- Avoid exposure to moisture (use desiccants) and acidic/basic environments, as the amide bond and alkyne group are hydrolytically sensitive .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for N-(3-amino-4-methoxyphenyl)prop-2-ynamide derivatives?

- Methodology :

- Cross-Validation : Compare -NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*). Discrepancies may arise from solvent effects or tautomerism .

- Isotopic Labeling : Use -labeled amines to track hydrogen-bonding interactions in NMR spectra, which may explain shifts in NH or amide protons .

Q. What computational tools are suitable for predicting hydrogen-bonding patterns in N-(3-amino-4-methoxyphenyl)prop-2-ynamide crystals?

- Methodology :

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., ) into motifs (chains, rings) using Mercury or CrystalExplorer .

- Energy Frameworks : Use CrystalExplorer to calculate interaction energies and visualize stabilizing forces (e.g., π-π stacking vs. H-bonding) .

Q. How can researchers design experiments to probe the reactivity of the alkyne moiety in N-(3-amino-4-methoxyphenyl)prop-2-ynamide?

- Methodology :

- Click Chemistry : React the alkyne with azides (e.g., benzyl azide) under Cu(I) catalysis to form triazoles. Monitor via -NMR loss of alkyne proton (δ ~2.8 ppm) .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with electrophiles (e.g., bromine) under varying temperatures .

Q. What strategies mitigate side reactions during functionalization of the 3-amino-4-methoxyphenyl group?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.